Sodium iron chlorophyllin

Übersicht

Beschreibung

Sodium iron chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound where the central magnesium ion in chlorophyll is replaced by an iron ion, and the phytol tail is removed. This modification enhances its stability and solubility, making it useful in various applications, including as a food additive, in medicine, and in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of sodium iron chlorophyllin involves several steps:

Acidification: The saponified product is then acidified using a solution with a pH of approximately 2-3 at 65°C for 60 minutes.

Iron Replacement: The acidified chlorophyllide is treated with an iron salt solution (e.g., iron sulfate) to replace the central magnesium ion with an iron ion.

Neutralization: Finally, the product is neutralized using sodium hydroxide-ethanol solution to obtain this compound.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring consistent quality and purity. The process involves controlled conditions to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

pH-Dependent Stability

SIC remains stable in neutral aqueous solutions but degrades under extreme pH conditions:

-

Acidic conditions (pH < 3) : Demetallation occurs, releasing Fe²⁺/Fe³⁺ and forming pheophorbide derivatives .

-

Alkaline conditions (pH > 9) : Oxidation of the chlorin ring, leading to loss of chromophore activity .

Light and Oxidative Stability

-

SIC exhibits moderate resistance to photodegradation but undergoes oxidation in the presence of reactive oxygen species (ROS), forming hydroxylated byproducts .

Substitution Reactions

SIC participates in metal-ligand exchange reactions due to the labile Fe center:

Cobalt Displacement

In a reaction with cobalt salts (e.g., CoCl₂), Fe in SIC is replaced by Co²⁺, forming chlorophyll iron-cobalt salt:

-

Evidence : UV-Vis spectra show shifts from 405 nm (SIC) to 415 nm (Co derivative) .

-

IR confirmation : Carboxylate peaks shift from 1,633 cm⁻¹ (SIC) to 1,624 cm⁻¹ (Co derivative) .

Zinc Displacement

Similar reactions occur with Zn²⁺, yielding sodium zinc chlorophyllin (SZC) .

Redox Activity

SIC demonstrates antioxidant properties through electron transfer and radical scavenging:

Table 2: Antioxidant Activity of SIC

| Assay | SIC (IC₅₀) | Ascorbic Acid (IC₅₀) | Source |

|---|---|---|---|

| DPPH scavenging | 1.2 mg/mL | 0.1 mg/mL | |

| β-Carotene bleaching | 0.8 mg/mL | 1.5 mg/mL | |

| Superoxide scavenging | 0.6 mg/mL | 0.9 mg/mL |

UV-Vis Spectroscopy

-

SIC exhibits absorption maxima at 405 nm (Soret band) and 660–670 nm (Q-band), confirming intact porphyrin structure .

High-Performance Liquid Chromatography (HPLC)

-

Peaks at 15.6 min (Cu-chlorin p₆) and 16.3 min (Cu-rhodochlorin a) confirm purity and structural integrity .

Fourier-Transform Infrared (FTIR)

-

Carboxylate stretches at 1,633 cm⁻¹ (C=O) and 1,393 cm⁻¹ (C-O) validate Fe-carboxylate coordination .

Toxicological Considerations

Wissenschaftliche Forschungsanwendungen

Food Industry

Coloring Agent

Sodium iron chlorophyllin is widely used as a natural green coloring agent in food products. Its application is particularly favored due to its safety profile compared to synthetic dyes. Studies have shown that it can effectively enhance the visual appeal of food without adverse health effects, making it a popular choice in the food industry .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activities. In comparative studies, this compound demonstrated lower antioxidant activity than sodium zinc chlorophyllin but still showed promise in protecting against oxidative stress. For instance, in assays measuring DPPH radical scavenging activity and β-carotene bleaching inhibition, this compound contributed to the overall antioxidant capacity of food products .

Medical Applications

Potential Health Benefits

this compound has been investigated for its potential health benefits, particularly in the context of oxidative stress-related diseases. A study demonstrated that this compound could play a role in human health protection and disease prevention through its bioactive properties .

Subchronic Toxicity Studies

A 13-week subchronic toxicity study on rats indicated that this compound is safe for consumption at certain dosages. The no-observed-adverse-effect level (NOAEL) was established at 1.0%, suggesting that it can be safely incorporated into diets without significant health risks . This safety profile supports its use as a dietary supplement or functional food ingredient.

Cosmetic Applications

Skin Health

Recent studies have explored the use of this compound in cosmetic formulations aimed at improving skin health. It has been shown to enhance the bond strength between dental materials and dentin, suggesting potential applications in dental adhesives and restorative materials .

Topical Formulations

Clinical trials have indicated that formulations containing this compound can effectively treat skin conditions such as photoaging and acne. In one study, a gel containing this compound demonstrated significant improvements in skin texture and hydration markers compared to untreated controls . The results support its use as an active ingredient in skincare products targeting aging and photodamage.

Comparative Analysis of Chlorophyll Derivatives

To better understand the efficacy of this compound compared to other chlorophyll derivatives, a summary table is provided below:

| Chlorophyll Derivative | Application | Antioxidant Activity | Safety Profile |

|---|---|---|---|

| This compound | Food coloring, medical supplements | Moderate | Safe (NOAEL: 1%) |

| Sodium Zinc Chlorophyllin | Food coloring, antioxidant | High | Safe (studied) |

| Sodium Copper Chlorophyllin | Cosmetic formulations | High | Safe (studied) |

Wirkmechanismus

Sodium iron chlorophyllin exerts its effects through several mechanisms:

Antioxidant Activity: It neutralizes free radicals, reducing oxidative stress and preventing cellular damage.

Carcinogen Inhibition: It forms tight molecular complexes with carcinogens, blocking their bioavailability and reducing the risk of cancer.

Enzyme Modulation: It inhibits enzymes in the cytochrome P450 family, which are involved in the activation of procarcinogens.

Vergleich Mit ähnlichen Verbindungen

Sodium copper chlorophyllin: Similar in structure but with a copper ion instead of iron.

Sodium zinc chlorophyllin: Contains a zinc ion and is known for its antioxidant properties.

Sodium magnesium chlorophyllin: Retains the magnesium ion and is less commonly used due to lower stability.

Uniqueness: Sodium iron chlorophyllin is unique due to its specific metal ion substitution, which imparts distinct antioxidant and catalytic properties. Its ability to form stable complexes with carcinogens and its effectiveness in various biological applications make it a valuable compound in both research and industry .

Biologische Aktivität

Sodium iron chlorophyllin (SIC) is a water-soluble derivative of chlorophyll that has garnered attention for its potential biological activities, particularly in the realms of antioxidant properties, iron metabolism, and therapeutic applications. This article synthesizes current research findings, case studies, and data on the biological activity of SIC.

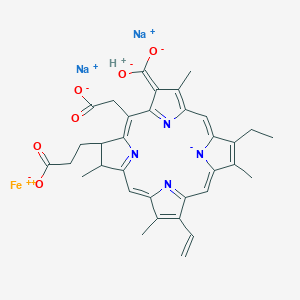

Chemical Structure and Properties

This compound is formed by replacing the magnesium ion in chlorophyll with iron, resulting in a compound that retains the porphyrin structure characteristic of heme compounds. This structural similarity enhances its bioavailability compared to non-heme iron sources, making it a subject of interest in nutritional and therapeutic contexts .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that SIC's radical scavenging ability increases with concentration. In various assays, including DPPH and β-carotene bleaching tests, SIC showed promising results:

| Concentration (mg/mL) | DPPH Scavenging Activity (%) | β-Carotene Bleaching Inhibition (%) |

|---|---|---|

| 0.5 | 26.5 | 90.0 |

| 1.0 | 69.9 | 93.5 |

| 10 | 91.4 | 98.8 |

These findings suggest that SIC can effectively protect cells from oxidative stress, supporting its potential role in disease prevention .

Iron Bioavailability and Metabolism

This compound has been studied for its effects on iron metabolism, particularly in improving iron absorption and utilization in the body. A notable study involving Caco-2 cells (a model for intestinal absorption) revealed that SIC significantly increased ferritin levels, indicating enhanced iron uptake:

| Treatment | Ferritin Concentration (ng/mg protein) |

|---|---|

| Control | 2.0 ± 0.9 |

| SIC (30 μmol/L) | 5.2 ± 0.5 |

| FAC + SIC | 6.0 ± 1.0 |

These results highlight SIC's potential as an effective dietary supplement for addressing iron deficiency anemia .

Therapeutic Applications

This compound has also been explored for its therapeutic applications beyond nutrition. Its anticarcinogenic properties have been documented; it has shown efficacy as a photosensitizer in photodynamic therapy for cancer treatment . Additionally, studies have indicated that SIC can promote the proliferation of bone marrow progenitor cells and protect against oxidative damage .

Case Studies

- Subchronic Toxicity Study : A study conducted on F344 rats evaluated the safety profile of this compound over a 13-week period, revealing no significant adverse effects at various dosage levels .

- Dentin Bond Strength Evaluation : Another study assessed the impact of SIC on the bond strength of dental resins to dentin, demonstrating that SIC-containing primers improved bonding efficacy compared to controls .

Eigenschaften

IUPAC Name |

disodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Fe.2Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;/q;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMQNMUHVLRDRT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32FeN4Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32627-52-4 | |

| Record name | Sodium iron chlorophyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032627524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRON(II) SODIUM CHLOROPHYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD83Q6D2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.